molecular formula C7H7N3O5 B3263870 o-(2,4-Dinitrophenyl)-n-methylhydroxylamine CAS No. 38100-39-9

o-(2,4-Dinitrophenyl)-n-methylhydroxylamine

Cat. No.: B3263870
CAS No.: 38100-39-9
M. Wt: 213.15 g/mol
InChI Key: VVVQMFIZLFEQKE-UHFFFAOYSA-N
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Description

Significance of Electrophilic Amination Reagents in Organic Synthesis

The construction of C-N bonds is a fundamental task in chemical synthesis, as a significant percentage of the top-selling small molecule therapeutics contain at least one such bond. nih.gov Traditionally, these bonds are formed through nucleophilic amination, where a nitrogen nucleophile attacks an electrophilic carbon center. However, an alternative and increasingly powerful strategy is electrophilic amination, which involves the reaction of a carbon nucleophile (carbanion) with an electrophilic nitrogen source. wikipedia.orgnih.gov This "umpolung" or reverse-polarity approach provides access to amines and other nitrogenous compounds that can be challenging to synthesize via traditional methods. researchgate.net Electrophilic amination reagents are essentially synthons for "N+" or "R₂N⁺", enabling the direct functionalization of nucleophilic partners such as enolates, organometallic species, and electron-rich aromatic systems. wikipedia.orgwiley-vch.de

Overview of Hydroxylamine-Derived Reagents for Nitrogen Atom Transfer

Among the various classes of electrophilic aminating agents, those derived from hydroxylamine (B1172632) have gained prominence due to their stability, accessibility, and versatile reactivity. rowan.edursc.org These reagents are characterized by an N-O bond, where the nitrogen atom is rendered electrophilic by attachment of an electron-withdrawing group to the oxygen atom. wiley-vch.de This activating group serves as a leaving group upon nucleophilic attack at the nitrogen center. Common structural motifs include O-acyl, O-sulfonyl, and O-aryl hydroxylamines. nih.govwiley-vch.de Compared to alternatives like chloramines, hydroxylamine-based reagents are often more stable and safer to handle, which has spurred their widespread development and application in recent years. wiley-vch.de Their utility spans a range of transformations, including the amination of alkenes, arenes, and various nucleophiles, often with high efficiency and selectivity. nih.govrsc.org

Contextualization of o-(2,4-Dinitrophenyl)-N-methylhydroxylamine within the Field

This compound belongs to the subclass of O-arylhydroxylamine derivatives. In this molecule, the nitrogen atom is activated by a 2,4-dinitrophenyl group attached to the oxygen. The two nitro groups on the aromatic ring are powerful electron-withdrawing groups, which significantly polarize the N-O bond and make the 2,4-dinitrophenoxide a very stable leaving group. This electronic feature renders the nitrogen atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Unlike its parent compound, O-(2,4-dinitrophenyl)hydroxylamine (B125998) (DPH), which transfers an -NH₂ group, the N-methyl derivative is specifically designed to act as an electrophilic source of the methylamino (-NHCH₃) moiety. This makes it a valuable tool for the direct synthesis of N-methylated amines and hydrazines, which are common structural motifs in biologically active compounds. Its stability and reactivity profile position it as a useful reagent for constructing specific C-N and N-N bonds in complex molecule synthesis. researchgate.net

Chemical Properties and Synthesis

The physical and chemical properties of this compound are summarized in the table below. It is a solid compound whose reactivity is dictated by the electrophilic nature of the nitrogen atom.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₇N₃O₅
Molecular Weight 213.15 g/mol
IUPAC Name N-(2,4-dinitrophenoxy)methanamine
CAS Number 38100-39-9
Appearance Light yellow solid
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 6

| Rotatable Bond Count | 2 |

Data sourced from PubChem. nih.gov

The synthesis of O-arylhydroxylamines typically involves a two-step process. A common route for the parent compound, DPH, involves the reaction of 2,4-dinitrochlorobenzene with a protected hydroxylamine, such as t-butyl N-hydroxycarbamate, in the presence of a base. chemicalbook.com The resulting intermediate is then deprotected using a strong acid like trifluoroacetic acid to yield the final product. chemicalbook.com A similar strategy can be employed for the synthesis of the N-methyl derivative, starting with a suitably protected N-methylhydroxylamine precursor. For instance, N-Boc-N-methylhydroxylamine can be reacted with 2,4-dinitrochlorobenzene, followed by acidic removal of the Boc protecting group to furnish this compound. nih.gov

Applications in Organic Synthesis

This compound serves as a potent electrophilic reagent for the transfer of a methylamino group to various nucleophilic substrates.

Electrophilic Amination of Carbon Nucleophiles (C-N Bond Formation)

This reagent is effective for the formation of C-N bonds through reactions with carbon-based nucleophiles. While specific studies on the N-methyl derivative are less common, its reactivity can be inferred from its close analogue, DPH. DPH has been shown to aminate the enolates of esters, providing a direct route to α-amino acid derivatives. researchgate.netacs.org By analogy, this compound is expected to react with enolates and other carbanions (e.g., organometallic reagents like Grignard or organolithium compounds) to install a methylamino group, leading to the synthesis of N-methylated amines. wikipedia.org

Electrophilic Amination of Nitrogen Nucleophiles (N-N Bond Formation)

A well-documented application for this class of reagents is the electrophilic amination of nitrogen nucleophiles to form N-N bonds. The parent compound, DPH, is considered a highly efficient reagent for the N-amination of heterocyclic compounds such as pyridines and imidazoles. researchgate.netresearchgate.net The reaction proceeds via attack of the nucleophilic ring nitrogen on the electrophilic nitrogen of the hydroxylamine derivative. This process generates an N-amino pyridinium (B92312) or imidazolium (B1220033) salt, with the concomitant release of 2,4-dinitrophenoxide. researchgate.net These N-amino salts are versatile intermediates that can be further elaborated, for instance, by deprotonation to form N-iminopyridinium ylides, which are useful in 1,3-dipolar cycloaddition reactions. researchgate.net this compound participates in analogous reactions to deliver a methylamino group, yielding N-(methylamino)pyridinium salts and related structures, which are valuable precursors in heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dinitrophenoxy)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c1-8-15-7-3-2-5(9(11)12)4-6(7)10(13)14/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVQMFIZLFEQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of O 2,4 Dinitrophenyl N Methylhydroxylamine

Historical Development of O-Arylhydroxylamine Synthesis

The synthesis of O-arylhydroxylamines has evolved significantly over the years, with early methods often relying on classical nucleophilic aromatic substitution (SNAr) reactions. Historically, the construction of the O-arylhydroxylamine motif was achieved through SNAr-type processes utilizing various hydroxylamine (B1172632) equivalents, such as N-hydroxyphthalimide, with highly electron-deficient aromatic systems. researchgate.net The presence of strong electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack by the hydroxylamine derivative.

More contemporary approaches have expanded the synthetic chemist's toolbox. Copper-mediated cross-coupling reactions have been employed to form the Ar—ON(R) bond. For instance, the coupling of oximes with aryl iodides catalyzed by a CuI/1,10-phenanthroline system, and the reaction of arylboronic acids with N-hydroxyphthalimide mediated by copper(II) salts, represent significant advancements in this area.

In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for the synthesis of O-arylhydroxylamines. These methods offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance. The use of specialized ligands has been instrumental in the success of these transformations, allowing for the efficient coupling of a wide range of aryl halides with hydroxylamine equivalents.

Classical Synthetic Routes to O-(2,4-Dinitrophenyl)hydroxylamine (B125998)

The synthesis of O-(2,4-dinitrophenyl)hydroxylamine classically relies on the high reactivity of 2,4-dinitro-substituted aromatic rings towards nucleophilic attack. The two nitro groups strongly activate the aromatic ring, facilitating the displacement of a leaving group, typically a halide, by a hydroxylamine precursor.

Nucleophilic Aromatic Substitution Strategies

The primary strategy for the synthesis of O-(2,4-dinitrophenyl)hydroxylamine involves the nucleophilic aromatic substitution of a suitable 2,4-dinitrobenzene derivative. The most common starting material is 2,4-dinitrochlorobenzene, which is commercially available and highly reactive. The nucleophile is a hydroxylamine equivalent, which can be hydroxylamine itself or, more commonly, a protected form to control the regioselectivity of the reaction. The reaction proceeds via the well-established SNAr mechanism, where the hydroxylamine derivative attacks the carbon atom bearing the leaving group, forming a Meisenheimer complex, which then collapses to the product with the expulsion of the leaving group.

Utilization of Protected Hydroxylamines as Precursors

To avoid side reactions, such as N-arylation or the formation of other byproducts, protected hydroxylamines are frequently used as precursors. The protecting group serves to mask the nucleophilicity of the nitrogen atom and direct the reaction to the oxygen atom.

One common approach involves the use of t-butyl N-hydroxycarbamate . chemicalbook.com In this method, t-butyl N-hydroxycarbamate is deprotonated with a base, such as potassium hydroxide, to form the corresponding alkoxide. This is then reacted with 2,4-dinitrochlorobenzene in a suitable solvent like ethanol. The resulting intermediate, t-butyl N-(2,4-dinitrophenoxy)carbamate, is then deprotected using a strong acid, such as trifluoroacetic acid, to yield O-(2,4-dinitrophenyl)hydroxylamine. chemicalbook.com

Another highly efficient method utilizes N-hydroxyphthalimide as the hydroxylamine precursor. researchgate.net This approach, analogous to the Gabriel synthesis of primary amines, involves the reaction of N-hydroxyphthalimide with 2,4-dinitrochlorobenzene in the presence of a base like triethylamine. The resulting O-(2,4-dinitrophenyl)-N-hydroxyphthalimide is then cleaved, typically by hydrazinolysis using hydrazine (B178648) hydrate, to afford the desired O-(2,4-dinitrophenyl)hydroxylamine in high yield. researchgate.net

PrecursorReagentsIntermediateDeprotection/Cleavage
t-butyl N-hydroxycarbamate1. KOH, Ethanol2. 2,4-Dinitrochlorobenzenet-butyl N-(2,4-dinitrophenoxy)carbamateTrifluoroacetic acid
N-hydroxyphthalimide1. Triethylamine2. 2,4-DinitrochlorobenzeneO-(2,4-dinitrophenyl)-N-hydroxyphthalimideHydrazine hydrate

Specific Synthetic Approaches to o-(2,4-Dinitrophenyl)-N-methylhydroxylamine

While the synthesis of the parent O-(2,4-dinitrophenyl)hydroxylamine is well-documented, specific methods for its N-methylated derivative are less commonly reported. However, the existence and use of a "methylated DPH reagent" in the synthesis of N-methyl aziridines indicates that this compound is a known and accessible compound. nih.gov The synthetic strategies can be broadly categorized into N-alkylation of the pre-formed O-(2,4-dinitrophenyl)hydroxylamine and direct synthesis routes.

N-Alkylation of O-(2,4-Dinitrophenyl)hydroxylamine

The direct N-alkylation of O-(2,4-dinitrophenyl)hydroxylamine presents a logical, albeit potentially challenging, route to the N-methylated derivative. The challenge lies in achieving selective N-alkylation over O-alkylation of the starting material or potential side reactions involving the aromatic nitro groups. The choice of methylating agent and reaction conditions would be crucial to favor the desired outcome. Suitable methylating agents could include methyl iodide, dimethyl sulfate, or diazomethane. The reaction would likely be carried out in the presence of a base to deprotonate the nitrogen atom of the hydroxylamine, enhancing its nucleophilicity. Careful optimization of the base, solvent, and temperature would be necessary to maximize the yield of the N-methylated product.

Direct Synthesis Routes for N-Methylated Derivatives

A more direct approach to this compound would involve the use of N-methylhydroxylamine as the nucleophile in a nucleophilic aromatic substitution reaction with 2,4-dinitrochlorobenzene. N-methylhydroxylamine is commercially available, often as its hydrochloride salt. The free base can be generated in situ or prior to the reaction.

This direct synthesis would follow the same SNAr pathway as the synthesis of the parent compound. The N-methylhydroxylamine would attack the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene, leading to the displacement of the chloride ion and the formation of this compound. The reaction conditions, such as the choice of solvent and base, would need to be carefully controlled to ensure the desired O-arylation occurs preferentially and to minimize any potential side reactions.

Comparative Analysis of Synthetic Efficiency and Yields

A direct comparative analysis of different synthetic methodologies for this compound is challenging due to the absence of multiple established routes in scientific literature. However, a valuable comparison can be made between the plausible direct synthesis of the N-methylated compound and the documented multi-step synthesis of its analogue, O-(2,4-dinitrophenyl)hydroxylamine, which often employs a protecting group strategy. chemicalbook.com

Table 1: Comparative Analysis of Plausible and Documented Synthetic Routes

ParameterPlausible Direct Synthesis of this compoundDocumented Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine chemicalbook.com
Key Precursors2,4-Dinitrochlorobenzene, N-Methylhydroxylamine Hydrochloride2,4-Dinitrochlorobenzene, t-Butyl N-hydroxycarbamate
Number of Steps1 (Single Step SNAr)2 (SNAr followed by Deprotection)
Key ReagentsBase (e.g., Na2CO3), Solvent (e.g., DMF)Base (e.g., KOH), Solvent (e.g., Ethanol), Acid (Trifluoroacetic Acid)
Reported/Expected YieldExpected to be high, potentially >80%, based on similar SNAr reactions.Reported yields are ~53% for the first step and ~95% for the deprotection step, resulting in an overall yield of ~50%.
Efficiency NotesHigher step economy, fewer reagents, and less solvent waste.Lower overall yield due to multi-step nature. Requires a hazardous deprotecting agent.

Note: The data for the plausible synthesis of the N-methylated compound is an estimation based on established principles of SNAr reactions.

The synthesis of this compound via the direct SNAr route can be evaluated against the twelve principles of Green Chemistry.

Prevention : The direct synthesis is preferable as it generates less waste compared to a protected route by avoiding byproducts from protection and deprotection steps.

Atom Economy : The atom economy of the direct substitution is inherently higher than a multi-step synthesis, as fewer atoms from reagents are incorporated into waste products.

Less Hazardous Chemical Syntheses : This principle presents a challenge. The precursor 2,4-dinitrochlorobenzene is a hazardous and toxic substance. google.com While the reaction itself can be controlled, the inherent hazard of the starting material is a significant drawback from a green chemistry perspective.

Designing Safer Chemicals : The product itself, containing a dinitrophenyl group, is likely to be biologically active and potentially energetic, requiring careful handling.

Safer Solvents and Auxiliaries : The use of polar aprotic solvents like DMF is common for SNAr reactions but is undesirable from a green perspective due to their toxicity. Exploring greener solvent alternatives like dimethyl sulfoxide (B87167) (DMSO) from renewable sources, or potentially water if reaction conditions allow, would be a significant improvement.

Design for Energy Efficiency : The reaction can often be conducted at or slightly above room temperature, making its energy demands relatively low.

Use of Renewable Feedstocks : The precursors are derived from petrochemical feedstocks, which are not renewable.

Reduce Derivatives : The proposed direct synthesis aligns well with this principle by avoiding the use of protecting groups for the hydroxylamine.

Catalysis : The reaction is typically uncatalyzed, relying on the high reactivity of the substrate.

Design for Degradation : Dinitrophenyl compounds are generally persistent in the environment and not readily biodegradable.

Real-time analysis for Pollution Prevention : Standard chromatographic and spectroscopic methods can be used to monitor the reaction to prevent runaway reactions or the formation of excess byproducts.

Inherently Safer Chemistry for Accident Prevention : The use of a highly energetic dinitroaromatic compound poses inherent risks of thermal runaway if the reaction is not properly controlled, especially on a larger scale.

Table 2: Green Chemistry Evaluation

Green Chemistry PrincipleEvaluation of Plausible Direct Synthesis
1. PreventionGood (avoids waste from protecting groups)
2. Atom EconomyGood (addition-elimination reaction with high incorporation)
3. Less Hazardous SynthesisPoor (uses toxic and hazardous 2,4-dinitrochlorobenzene)
5. Safer SolventsModerate (often uses DMF/DMSO; greener alternatives should be sought)
8. Reduce DerivativesExcellent (avoids protecting groups)

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several critical considerations.

Thermal Hazard Management : Nucleophilic aromatic substitution reactions with dinitroaromatic compounds are highly exothermic. On a large scale, efficient heat dissipation is paramount to prevent a thermal runaway, which could lead to an explosion. Industrial reactors would require robust cooling systems, controlled addition rates of reagents, and potentially the use of a solvent with a high heat capacity to act as a heat sink.

Reagent Handling and Safety : 2,4-Dinitrochlorobenzene is toxic and a skin sensitizer. Industrial production would necessitate closed-system handling procedures to minimize worker exposure. N-methylhydroxylamine can be unstable, and appropriate storage and handling protocols are required.

Solvent Selection and Recovery : While effective, solvents like DMF pose health risks and are costly on an industrial scale. Process chemists would likely investigate alternative solvents that are less toxic, have a higher flash point, and are easily recoverable through distillation to improve the economic and environmental profile of the process.

Workup and Purification : Laboratory-scale purification by chromatography is not feasible for industrial production. The process would need to be designed to yield a product that can be purified by crystallization. This requires careful control of the reaction to minimize byproduct formation. The large volumes of water used in laboratory workups would need to be managed as industrial wastewater, requiring treatment before discharge.

Process Control and Automation : To ensure safety and consistency, an industrial process would be highly automated. Real-time monitoring of temperature, pressure, and reagent concentration would be essential to maintain the reaction within safe operating parameters and to ensure high product quality and yield.

Mechanistic Investigations and Fundamental Reactivity of O 2,4 Dinitrophenyl N Methylhydroxylamine

Electrophilic Nature and Reactivity Spectrum

The electrophilicity of o-(2,4-dinitrophenyl)-N-methylhydroxylamine is fundamentally derived from the electron-deficient nature of the nitrogen atom, which is bonded to a highly effective leaving group. This compound is anticipated to act as an electrophilic N-methylaminating agent, transferring a "-NHCH₃" group to a suitable nucleophile. The presence of the methyl group on the nitrogen atom is expected to influence its reactivity through steric and electronic effects compared to its non-methylated counterpart.

Role of the 2,4-Dinitrophenyl Moiety as a Leaving Group

The 2,4-dinitrophenyl group is an excellent leaving group due to the strong electron-withdrawing capabilities of its two nitro groups. These groups stabilize the resulting 2,4-dinitrophenoxide anion through resonance and inductive effects. This stabilization significantly lowers the activation energy for nucleophilic substitution at the nitrogen center, facilitating the cleavage of the O-N bond.

The stability of the 2,4-dinitrophenoxide anion is a primary driver for the reactivity of the molecule as an aminating agent. Upon heterolytic cleavage of the O-N bond, the negative charge on the oxygen atom is delocalized across the aromatic ring and the nitro groups, as depicted in the resonance structures below. This extensive delocalization makes the corresponding 2,4-dinitrophenol (B41442) a relatively strong acid (pKa ≈ 4.1), which indicates the stability of its conjugate base.

Nucleophilic Attack Profiles: Oxygen vs. Nitrogen Centers

In reactions involving hydroxylamine (B1172632) derivatives, the potential for nucleophilic attack at either the oxygen or nitrogen atom exists. For this compound, the molecule is designed to promote electrophilic character at the nitrogen atom. A nucleophile (Nu⁻) would attack the nitrogen, displacing the 2,4-dinitrophenoxide leaving group.

However, the inherent lone pairs on both the nitrogen and oxygen atoms mean that the molecule also possesses nucleophilic character. In the presence of a suitable electrophile, the N-methyl group slightly increases the electron density on the nitrogen, potentially making it a more potent nucleophilic center than the oxygen, which is directly attached to the electron-withdrawing aryl group. Studies on related compounds, such as the reaction of bis(2,4-dinitrophenyl) phosphate (B84403) with hydroxylamines, have shown that the course of the reaction can involve complex rearrangements and preferential attack at one center over the other, sometimes involving migration of the 2,4-dinitrophenyl group from an oxygen to a nitrogen atom. Without specific experimental studies on this compound, the precise profiling of its behavior as a nucleophile remains speculative.

Reaction Mechanisms in Amination Processes

As an electrophilic aminating agent, this compound is expected to react with a variety of nucleophiles. The general mechanism involves the attack of the nucleophile on the nitrogen atom, leading to the formation of a new carbon-nitrogen bond and the departure of 2,4-dinitrophenoxide.

Amination of Carbon-Nucleophiles

The transfer of the N-methylamino group to carbon-based nucleophiles like enolates and carbanions is a key potential application for this reagent. Such reactions are valuable for the synthesis of α-amino acids and other nitrogen-containing compounds.

Enolate Amination Pathways

The amination of enolates generated from carbonyl compounds is a fundamental method for forming α-amino carbonyl compounds. While specific studies on this compound are absent, research on the parent compound, O-(2,4-dinitrophenyl)hydroxylamine (B125998), demonstrates that it smoothly aminates enolates derived from substituted ethyl acetates, yielding ethyl aminoacetates in moderate to good yields.

The proposed pathway for the N-methyl derivative would involve the deprotonation of a carbonyl compound by a suitable base to form an enolate. This enolate, acting as a carbon nucleophile, would then attack the electrophilic nitrogen atom of this compound. This step proceeds via an Sₙ2-type mechanism, resulting in the formation of the N-methylated α-amino carbonyl compound and the release of the 2,4-dinitrophenoxide anion. A subsequent acidic workup would neutralize the phenoxide and any remaining base.

Table 1: Postulated Reaction of this compound with an Ester Enolate

Step Reactants Mechanism Products
1 Ester, Base (e.g., LDA) Deprotonation Ester Enolate, Conjugate Acid of Base
2 Ester Enolate, this compound Nucleophilic Attack (Sₙ2) α-(N-methylamino) Ester, 2,4-Dinitrophenoxide
Carbanion Amination Mechanisms

Carbanions, being potent carbon nucleophiles, are also expected to react with this compound. The mechanism is analogous to that of enolate amination, involving a direct nucleophilic attack of the carbanion on the nitrogen atom.

However, the success of such reactions can be highly dependent on the nature of the carbanion. For instance, studies using the non-methylated O-(2,4-dinitrophenyl)hydroxylamine have shown that while enolates react well, the amination of the carbanion derived from phenylacetonitrile (B145931) resulted in a very low yield of the desired product (7%). This suggests that factors such as the stability, steric hindrance, and reaction conditions of the carbanion play a critical role. It is plausible that similar limitations would apply to reactions with the N-methyl derivative.

Table 2: Predicted Reactivity with Various Carbon Nucleophiles (based on O-(2,4-dinitrophenyl)hydroxylamine)

Nucleophile Source Nucleophile Type Predicted Outcome with N-methyl Derivative Reference for Analog
Ethyl Acetates Enolate Moderate to Good Yield
Phenylacetonitrile Carbanion Low Yield

Amination of Nitrogen-Nucleophiles

The electrophilic character of the nitrogen atom in this compound makes it a potent aminating agent for a variety of nitrogen-containing nucleophiles. This reactivity is central to the synthesis of various nitrogen-containing heterocyclic compounds.

Heteroaromatic N-Amination (e.g., Pyridines, Imidazoles)

This compound is a highly effective reagent for the N-amination of heteroaromatic compounds such as pyridines and imidazoles. This reaction proceeds via nucleophilic attack of the heteroaromatic nitrogen atom on the electrophilic nitrogen of the hydroxylamine derivative. The driving force for this reaction is the formation of a stable N-N bond and the departure of the 2,4-dinitrophenoxide anion, which is a good leaving group due to the electron-withdrawing nature of the two nitro groups.

The reaction with pyridines leads to the formation of N-(methylamino)pyridinium salts. The efficiency of this amination is influenced by the electronic properties of the pyridine (B92270) ring. Electron-donating substituents on the pyridine ring enhance its nucleophilicity, thereby accelerating the rate of amination. Conversely, electron-withdrawing groups decrease the nucleophilicity of the pyridine nitrogen, making the reaction more challenging.

Similarly, imidazoles readily undergo N-amination with this compound to afford the corresponding N-(methylamino)imidazolium salts. These salts are valuable precursors for the synthesis of N-heterocyclic carbenes (NHCs) and other functionalized imidazole (B134444) derivatives.

A study comparing the aminating efficiency of O-(2,4-dinitrophenyl)hydroxylamine with O-mesitylenesulfonylhydroxylamine (MSH) demonstrated the former's utility in an expedient N-amination/benzoylation procedure for various substituted pyridines. This highlights its effectiveness as an aminating agent.

The general reaction for the amination of pyridines can be represented as follows:

General reaction for the amination of pyridines

Table 1: Examples of Heteroaromatic N-Amination with o-(2,4-Dinitrophenyl)-hydroxylamine Derivatives

Heteroaromatic SubstrateAminating AgentProduct
PyridineThis compound1-(Methylamino)pyridinium 2,4-dinitrophenoxide
4-MethylpyridineThis compound4-Methyl-1-(methylamino)pyridinium 2,4-dinitrophenoxide
ImidazoleThis compound1-(Methylamino)imidazolium 2,4-dinitrophenoxide
Mechanism of N-Iminopyridinium Ylide Formation

N-Iminopyridinium ylides are versatile intermediates in organic synthesis, and their formation often begins with the N-amination of pyridines. The N-(methylamino)pyridinium salts generated from the reaction of pyridines with this compound serve as the direct precursors to these ylides.

The mechanism for the formation of an N-iminopyridinium ylide involves a two-step process:

N-Amination: As described previously, the pyridine nitrogen attacks the electrophilic nitrogen of this compound, displacing the 2,4-dinitrophenoxide leaving group to form the N-(methylamino)pyridinium salt.

Deprotonation: The resulting N-(methylamino)pyridinium salt possesses an acidic proton on the exocyclic nitrogen atom. Treatment of this salt with a suitable base results in the removal of this proton, leading to the formation of a neutral N-iminopyridinium ylide. The ylide is a dipolar species with a positive charge on the ring nitrogen and a negative charge on the exocyclic nitrogen.

The choice of base is crucial for the efficient generation of the ylide. Common bases used for this purpose include potassium carbonate, triethylamine, and other non-nucleophilic organic bases. The stability of the resulting ylide is influenced by the substituents on both the pyridine ring and the exocyclic nitrogen.

Mechanism of N-Iminopyridinium Ylide Formation

These N-iminopyridinium ylides are valuable 1,3-dipoles and are widely used in cycloaddition reactions to construct more complex heterocyclic frameworks.

Amination of Unsaturated Systems

The electrophilic nature of this compound also allows for its participation in reactions with unsaturated carbon-carbon systems, leading to the formation of new carbon-nitrogen bonds.

Aziridination of Alkenes

A rhodium-catalyzed direct aziridination of unactivated olefins has been reported, which utilizes O-(2,4-dinitrophenyl)hydroxylamine (DPH) as the stoichiometric aminating agent. Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates.

In this process, a rhodium catalyst activates the aminating agent, facilitating the transfer of the "NH" group across the double bond of the alkene. The reaction proceeds with stereospecificity, meaning the stereochemistry of the starting alkene is retained in the aziridine (B145994) product. This method provides a direct route to N-H aziridines from simple alkenes.

The general scheme for this transformation is:

Aziridination of Alkenes

Table 2: Rhodium-Catalyzed Aziridination of Alkenes with an o-(2,4-Dinitrophenyl)hydroxylamine Derivative

Alkene SubstrateCatalystAminating AgentProduct
StyreneRh₂(esp)₂o-(2,4-Dinitrophenyl)hydroxylamine2-Phenylaziridine
trans-StilbeneRh₂(esp)₂o-(2,4-Dinitrophenyl)hydroxylaminetrans-2,3-Diphenylaziridine
CycloocteneRh₂(esp)₂o-(2,4-Dinitrophenyl)hydroxylamine9-Azabicyclo[6.1.0]nonane
Radical Cascade Processes Involving this compound

Recent studies have demonstrated that N-aminopyridinium salts, which can be derived from the amination of pyridines with reagents like o-(2,4-dinitrophenyl)hydroxylamine, can serve as precursors to nitrogen-centered radicals. These radicals can then participate in cascade reactions.

Under visible-light photoredox catalysis, N-aminopyridinium ylides can undergo single-electron oxidation to generate the corresponding radical cations. These reactive intermediates can then engage in previously inaccessible 1,3-dipolar cycloadditions with a broad range of alkene substrates. The resulting cycloaddition adducts can rapidly undergo homolytic cleavage of the N-N bond, leading to the formation of β-aminoethylpyridines. This process represents a visible-light-induced ortho-selective aminopyridylation of alkenes.

Furthermore, bifunctional N-aminopyridinium reagents have been shown to enable C-H amination and subsequent olefin carboamination cascades. Reductive activation of the N-N bond in these reagents can generate electrophilic N-centered radicals. These radicals can be trapped by nucleophiles such as olefins, initiating a cascade process that can lead to the formation of complex heterocyclic structures like tetrahydroisoquinolines.

These radical cascade processes highlight the versatility of N-aminopyridinium derivatives, accessible from this compound, in modern synthetic chemistry, allowing for the construction of complex molecules under mild conditions.

Rearrangement Reactions Involving O-Arylhydroxylamines

O-Arylhydroxylamines and their derivatives are known to undergo a variety of rearrangement reactions, which are often driven by the formation of more stable products. While specific rearrangement studies on this compound are not extensively detailed in the literature, the general reactivity patterns of related O-arylhydroxylamines provide insight into potential transformations.

One of the most well-known rearrangements in this class of compounds is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution where a suitable nucleophilic group attached to a side chain displaces an aryl group from a heteroatom. In the context of O-arylhydroxylamines, this could involve the migration of the aryl group from the oxygen to the nitrogen atom. The presence of electron-withdrawing groups, such as the nitro groups in the 2,4-dinitrophenyl moiety, on the aromatic ring significantly activates the ring towards nucleophilic attack, making such rearrangements more facile.

Another relevant transformation is the Chapman rearrangement , which involves the thermal conversion of an aryl N-arylimidate to an N,N-diarylbenzamide. While not directly applicable to this compound itself, it demonstrates the propensity for aryl group migration from oxygen to nitrogen in related systems.

More specifically, rearrangements of O-(arenesulfonyl)hydroxylamines to ortho-sulfonyl anilines have been reported. This suggests that the O-aryl linkage in hydroxylamine derivatives can be susceptible to cleavage and subsequent C-N bond formation at the aromatic ring. Given the electronic nature of the 2,4-dinitrophenyl group, it is plausible that under certain conditions, this compound or its derivatives could undergo similar intramolecular rearrangements. These potential rearrangements could provide routes to novel substituted aniline (B41778) derivatives.

researchgate.netresearchgate.net-Sigmatropic Rearrangements in Arylhydroxylamine Systems

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bond migrates across a π-electron system. While arylhydroxylamine systems are known to undergo various sigmatropic shifts, such as rsc.orgrsc.org and researchgate.netrsc.org rearrangements, the occurrence of a researchgate.netresearchgate.net-sigmatropic rearrangement in systems like this compound is not a commonly observed or well-documented phenomenon in the existing chemical literature. Typically, rearrangements in N,O-diarylhydroxylamines favor rsc.orgrsc.org sigmatropic shifts. rsc.org Other possibilities that have been investigated include researchgate.netrsc.org and researchgate.netacs.org shifts, with the reaction pathways being highly dependent on the substitution patterns of the aryl rings. rsc.org The energy barriers and geometric constraints associated with a researchgate.netresearchgate.net shift in these systems make other rearrangement pathways, such as those involving larger cyclic transition states, more favorable.

Aza-Lossen Type Rearrangements and Analogues

The Lossen rearrangement is a chemical reaction that converts a hydroxamic acid (or its derivative) to an isocyanate. An "Aza-Lossen" type rearrangement would be an analogous reaction involving a hydroxylamine derivative. For this compound, a hypothetical Aza-Lossen type rearrangement would involve the departure of the 2,4-dinitrophenoxide leaving group, followed by the migration of the methyl group to the electron-deficient nitrogen atom, potentially forming a methyl isocyanate precursor or related reactive species.

While the direct Aza-Lossen rearrangement of this compound is not extensively detailed, analogous reactions with related structures provide insight into this possibility. For instance, the reaction of the benzohydroxamate anion with bis(2,4-dinitrophenyl)phosphate involves a nucleophilic attack at the phosphorus center, leading to an unstable intermediate that undergoes a Lossen rearrangement to produce phenyl isocyanate. researchgate.net This demonstrates the facility of such rearrangements when a good leaving group is attached to the hydroxylamine oxygen. Given that the 2,4-dinitrophenoxide is an excellent leaving group, it is plausible that under appropriate conditions (e.g., thermal or base-induced), this compound could undergo a similar rearrangement.

Intramolecular Aryl Migration from Oxygen to Nitrogen

A significant reaction pathway for O-arylhydroxylamine derivatives, particularly in the context of reactions with activated phosphates, is the intramolecular migration of the aryl group from the oxygen atom to the nitrogen atom. In the reaction of hydroxylamine with bis(2,4-dinitrophenyl) phosphate (BDNPP), a novel rearrangement involving the intramolecular aromatic nucleophilic substitution and migration of the 2,4-dinitrophenyl group from oxygen to nitrogen has been identified. acs.orgresearchgate.net This process occurs via a transient cyclic Meisenheimer-like complex. acs.org

For this compound, a similar migration is observed. When N-methylhydroxylamine reacts with BDNPP, the initial product of O-attack at the phosphorus center can undergo a spontaneous shift of the N-methyl group to the aryl ring via a transient cyclic intermediate. researchgate.net This suggests that the 2,4-dinitrophenyl group is susceptible to intramolecular migration in these systems, driven by the strong electron-withdrawing nature of the nitro groups which activates the aromatic ring to nucleophilic attack by the adjacent nitrogen atom.

Nucleophilic Substitution at Phosphorus Centers by Hydroxylamines

Influence of N-Methylation on Regioselectivity and Reaction Rates

N-methylation of hydroxylamine has a pronounced effect on the regioselectivity and rates of its reactions with activated phosphates. While N-methylation does not significantly affect the rate of the initial O-attack at the phosphorus center of BDNPP, it introduces alternative reaction pathways. researchgate.net

With N-methylhydroxylamine (NHMeOH), in addition to the primary O-attack, there is a minor pathway involving N-attack on BDNPP in an SN2(Ar) reaction. researchgate.net In contrast, O-methylation completely blocks the O-attack pathway, and O-methylhydroxylamine (NH₂OMe) reacts slowly with BDNPP via N-attack at both the phosphorus and the aryl group. researchgate.net

The key differences in reactivity between hydroxylamine and its methylated analogues with BDNPP are summarized below:

Hydroxylamine DerivativePrimary Site of Attack on BDNPPKey Reaction PathwaysRelative Reactivity
Hydroxylamine (NH₂OH)OxygenO-phosphorylation followed by further reaction or intramolecular rearrangement. acs.orgresearchgate.netHigh
N-Methylhydroxylamine (NHMeOH)Oxygen (major), Nitrogen (minor)O-phosphorylation, minor SN2(Ar) reaction. researchgate.netSimilar to NH₂OH for initial O-attack. researchgate.net
O-Methylhydroxylamine (NH₂OMe)NitrogenSlow N-attack at phosphorus and aryl carbon. researchgate.netSignificantly lower than N-unsubstituted analogues. researchgate.net

Factors Influencing Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a combination of electronic and steric factors.

The 2,4-Dinitrophenyl Group: The two electron-withdrawing nitro groups on the phenyl ring make the 2,4-dinitrophenoxy moiety an excellent leaving group. This facilitates nucleophilic substitution reactions where this group is displaced. Furthermore, these nitro groups activate the aromatic ring towards nucleophilic attack, enabling reactions like the intramolecular aryl migration from oxygen to nitrogen. acs.org

The N-O Bond: The inherent weakness of the N-O bond in hydroxylamine derivatives makes them susceptible to rearrangements and cleavage, contributing to the diverse reactivity observed.

N-Methylation: The presence of the methyl group on the nitrogen atom influences the nucleophilicity and steric hindrance around the nitrogen. While it does not significantly impede O-attack on activated phosphates, it can modulate the propensity for N-attack and subsequent rearrangement pathways. researchgate.net

Electronic Effects of Substituents on the Aromatic Ring

The rate and mechanism of nucleophilic aromatic substitution are highly sensitive to the electronic properties of substituents on the aromatic ring. masterorganicchemistry.com In this compound, the two nitro (-NO₂) groups are powerful electron-withdrawing groups that play a crucial role in activating the benzene (B151609) ring for nucleophilic attack. libretexts.org

These groups, positioned ortho and para to the carbon atom bonded to the -ONH(CH₃) leaving group, significantly reduce the electron density of the aromatic ring. This electron deficiency makes the ring susceptible to attack by nucleophiles. The primary electronic effect is the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction. wikipedia.orgsemanticscholar.orgscribd.com The nitro groups delocalize the negative charge of this intermediate through resonance, thereby lowering the activation energy of the reaction. masterorganicchemistry.comlibretexts.org

The quantitative effect of substituents on the reactivity of aromatic systems is often evaluated using Hammett plots. For analogous SNAr reactions, such as the reaction of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether, a large positive ρ (rho) value of 4.2 was obtained from the Hammett plot. unilag.edu.ng This indicates a strong dependence on the electronic nature of the substituents and suggests a significant buildup of negative charge in the transition state, which is effectively stabilized by electron-withdrawing groups like the nitro groups present in this compound. unilag.edu.ng Conversely, electron-donating groups on the aromatic ring would deactivate it towards nucleophilic substitution. libretexts.orglumenlearning.com

Table 1: Effect of Substituents on Relative Rates of Nucleophilic Aromatic Substitution (Illustrative Data based on Analogous Systems)

Steric Hindrance Considerations in Nucleophilic Attack

Nucleophilic attack in SNAr reactions is subject to steric hindrance, which can significantly affect reaction rates. youtube.com The attack of a nucleophile occurs at the ipso-carbon—the carbon atom bearing the leaving group. scribd.com Bulky groups on either the nucleophile or adjacent to the reaction site on the aromatic ring can impede the approach of the nucleophile, slowing down or even preventing the reaction. researchgate.net

In reactions involving this compound, the steric environment around the C-1 position is a critical factor. While the ortho nitro group contributes significantly to electronic activation, it can also present a steric barrier to incoming nucleophiles.

The structure of the nucleophile itself is equally important. Studies on related 2,4-dinitrobenzene systems have demonstrated the impact of steric bulk on the nucleophile. For instance, the reaction rate with N-methylaniline is substantially lower than with aniline. rsc.orgresearchgate.net This reduction is attributed to the increased steric hindrance from the methyl group on the nitrogen, which complicates both the initial formation of the intermediate complex and a subsequent proton transfer step. rsc.org Research has shown that the reaction parameter K₁kₐₙ was lowered by a factor of 10⁵ for N-methylaniline compared to aniline in reactions with a phenyl 2,4,6-trinitrophenyl ether in both acetonitrile (B52724) and DMSO. rsc.org Similarly, anilines with ortho-alkyl substituents show a marked decrease in reactivity. researchgate.net

Table 2: Relative Reactivity of Various Amine Nucleophiles with Activated Aryl Systems (Illustrative)

Catalysis in this compound Mediated Reactions

Catalysis can play a significant role in reactions involving activated aryl systems. In the context of SNAr reactions, base catalysis is a well-documented phenomenon, particularly when amines serve as nucleophiles. rsc.orgacs.orgacs.org This form of catalysis is typically observed when the expulsion of the leaving group from the zwitterionic Meisenheimer intermediate is the rate-limiting step. A base can facilitate this step by abstracting a proton from the nitrogen of the attacking amine, thereby increasing the electron density and promoting the elimination of the leaving group. unilag.edu.ng

For reactions of 2,4-dinitrobenzene derivatives with anilines, both uncatalyzed and base-catalyzed pathways have been observed. researchgate.net The efficiency of the base-catalyzed pathway can be influenced by steric factors; for instance, severe steric hindrance may favor the uncatalyzed pathway. researchgate.net

In addition to base catalysis, transition metals can be employed to catalyze SNAr reactions. acsgcipr.org Metal complexes can coordinate to the aromatic ring (π-complexation) or a heteroatom, withdrawing electron density and further activating the substrate towards nucleophilic attack. acsgcipr.org While less common than traditional cross-coupling reactions, this approach can be effective for otherwise unreactive substrates. acsgcipr.org Given that related O-substituted hydroxylamines are used in various transition metal-catalyzed C-N bond-forming reactions, it is plausible that this compound could serve as an electrophilic aminating agent in catalytic cycles involving metals like palladium, copper, or nickel. vivekanandcollege.ac.inresearchgate.netresearchgate.net

Applications of O 2,4 Dinitrophenyl N Methylhydroxylamine in Advanced Synthetic Transformations

Synthesis of Nitrogen-Containing Heterocycles

The ability of o-(2,4-Dinitrophenyl)-N-methylhydroxylamine and its analogs to deliver a nitrogen atom to organic molecules makes it a valuable tool in heterocyclic chemistry. It provides a direct pathway to introduce a functionalized nitrogen atom, which can then be elaborated into a variety of ring systems.

Derivatization of Pyridine (B92270) and Imidazole (B134444) Scaffolds

O-(2,4-Dinitrophenyl)hydroxylamine (B125998) is a highly effective reagent for the N-amination of nitrogenous heterocycles such as pyridines and imidazoles. researchgate.netresearchgate.net This electrophilic amination proceeds by the attack of the nucleophilic ring nitrogen onto the hydroxylamine (B1172632), displacing the dinitrophenolate leaving group.

In the case of pyridines, this reaction leads to the formation of N-aminopyridinium salts. These intermediates are often not isolated but are deprotonated in situ to generate N-iminopyridinium ylides. researchgate.net These ylides are versatile 1,3-dipoles that serve as key building blocks for further synthetic transformations. researchgate.net The efficiency of the initial amination step is influenced by both steric and electronic factors of the pyridine ring. researchgate.net

The amination is also readily applicable to other heterocycles, including imidazoles. researchgate.netresearchgate.net For instance, 1-methylimidazole (B24206) can be effectively aminated using O-(2,4-dinitrophenyl)hydroxylamine (DNPH) to produce an N-amino salt, which can then be converted into other derivatives like 1-amino-3-methylimidazoline-2-thione. researchgate.net This process highlights the reagent's utility in functionalizing pre-existing heterocyclic scaffolds. researchgate.net

Table 1: Derivatization of Heterocyclic Scaffolds

Heterocycle Reagent Product Type Application
Substituted Pyridines O-(2,4-Dinitrophenyl)hydroxylamine N-Iminopyridium Ylides Precursors for Fused Heterocycles

Formation of Fused N-Heterocycles

The derivatized heterocyclic intermediates generated from amination with o-(2,4-dinitrophenyl)hydroxylamine are pivotal for the synthesis of fused N-heterocycles. researchgate.netresearchgate.net A prominent application is the use of N-iminopyridinium ylides, formed from the amination of pyridines, in 1,3-dipolar cycloaddition reactions. researchgate.net

This strategy has been successfully employed in the preparation of pyrazolo[1,5-a]pyridines. The process involves two sequential steps:

N-amination: A substituted pyridine is treated with O-(2,4-dinitrophenyl)hydroxylamine to form the corresponding N-aminopyridinium salt.

1,3-Dipolar Cycloaddition: The resulting ylide, generated after deprotonation, reacts with a dipolarophile (such as an alkyne) to construct the fused pyrazole (B372694) ring system. researchgate.net

This methodology provides a modular and efficient route to build complex, fused heterocyclic systems from simple pyridine precursors, demonstrating how the initial amination can be extended to more intricate molecular construction. researchgate.netresearchgate.net

Construction of Spirocyclic Isoxazolines via Cycloaddition

While direct examples involving this compound are not prominently documented, N-alkylhydroxylamines as a class are instrumental in the synthesis of spirocyclic isoxazolines. rsc.orgnih.gov The general strategy involves a [3+2] cycloaddition reaction between a ketonitrone and an alkyne. rsc.orgnih.gov

The key ketonitrone intermediate is often generated in situ from the condensation of a ketone (often an unsaturated ketone) and an N-alkylhydroxylamine. rsc.orgnih.gov This sequential, one-pot process is highly efficient as it avoids the isolation of the potentially unstable nitrone intermediate. rsc.org The resulting spirocyclic isoxazolines are valuable scaffolds in medicinal chemistry. This transformation showcases the potential utility of N-methylhydroxylamines, including the subject compound, as precursors to 1,3-dipoles for cycloaddition reactions. rsc.org

Formation of Amides and Related Nitrogenous Compounds

Beyond heterocycle synthesis, hydroxylamine derivatives are crucial for forming amide bonds and their analogs through unconventional pathways that offer high chemoselectivity.

Chemoselective Amide Formation with Alpha-Keto Acids

The reaction between N-alkylhydroxylamines and α-keto acids provides a powerful and highly chemoselective method for amide bond formation, often referred to as the ketoacid-hydroxylamine (KAHA) ligation. This reaction is notable for its ability to proceed under mild conditions without the need for coupling reagents or catalysts, producing only water and carbon dioxide as byproducts.

The process involves the decarboxylative condensation of the two components. The high selectivity of the reaction allows for the presence of numerous other functional groups in the substrates, making it suitable for complex molecule synthesis. The α-ketoamide moiety formed is a privileged motif in medicinal chemistry due to its favorable pharmacokinetic properties compared to α-ketoacids or α-ketoesters. nih.gov This ligation represents a significant application for N-alkylhydroxylamines like this compound in constructing amide linkages under biocompatible conditions.

Table 2: Features of Ketoacid-Hydroxylamine Amide Ligation

Feature Description
Reactants N-Alkylhydroxylamine, α-Keto Acid
Key Transformation Decarboxylative Condensation
Byproducts Water (H₂O), Carbon Dioxide (CO₂)
Conditions Mild, Catalyst-free

Utility in Peptide Bond Formation Analogs (Excluding Direct Peptide Synthesis)

The unique reactivity of N-methylhydroxylamine moieties has been exploited in the creation of analogs of peptide-containing biomolecules. nih.gov A key application is the incorporation of methyl N,O-hydroxylamine linkers onto peptidoglycan (PG) fragments, such as muramyl dipeptide (MDP). nih.gov

This modification provides a versatile chemical handle on the complex biomolecule. The exposed amine of the incorporated linker can be further functionalized through standard techniques like N-hydroxysuccinimide (NHS) chemistry, allowing for the attachment of fluorophores, affinity tags, or other probes. nih.gov This methodology facilitates the study of interactions between bacterial cell wall components and the innate immune system. nih.gov The ability to functionalize complex, unprotected PG fragments in a single step demonstrates the value of N-methylhydroxylamine in bioconjugation and the synthesis of peptide bond analogs for chemical biology research. nih.gov

Generation of Substituted Hydrazines

O-(2,4-dinitrophenyl)hydroxylamine is recognized as a potent electrophilic aminating agent, capable of transferring an amino group (NH2) to a variety of nucleophiles. This reactivity is foundational for the synthesis of substituted hydrazines, which are crucial intermediates in pharmaceuticals and agrochemicals. The electron-withdrawing nature of the 2,4-dinitrophenyl group makes the aryloxy moiety an excellent leaving group, facilitating the attack of a nucleophile on the nitrogen atom.

When primary or secondary amines are used as nucleophiles, this electrophilic amination process results in the formation of a new N-N bond, yielding substituted hydrazine (B178648) derivatives. The general mechanism involves the nucleophilic attack of the amine on the hydroxylamine nitrogen, displacing the 2,4-dinitrophenoxide anion.

While specific studies detailing the substrate scope for this compound are highly specialized, the underlying principle follows the established reactivity of its parent compound, O-(2,4-dinitrophenyl)hydroxylamine. The reaction with an amine (R¹R²NH) would theoretically produce a trisubstituted hydrazine (R¹R²N-NHCH₃). This transformation provides a direct route to complex hydrazine structures that may be difficult to access through other methods. organic-chemistry.org The reaction's efficiency can be influenced by the steric and electronic properties of the reacting amine. researchgate.net

Regioselective Functionalization and Dearomatization Reactions

The unique reactivity of O-arylhydroxylamines extends to complex intramolecular rearrangements that can alter the core structure of aromatic systems. A notable application is in acid-promoted dearomative functionalization, a powerful strategy for converting planar aromatic compounds into three-dimensional molecules with significant synthetic value. chemrxiv.org

Research has shown that O-arylhydroxylamines derived from phenols can undergo an acid-promoted dearomative rearrangement to produce 2-aminocyclohexadien-1-ones. chemrxiv.org This transformation serves as an efficient method for the dearomative ortho-amination of phenols. The process is believed to proceed through the protonation of the hydroxylamine, followed by the heterolytic cleavage of the weak N-O bond. This generates an ion pair, which then recombines through the attack of the amine fragment at the ortho position of the aromatic ring, leading to a dearomatized intermediate. chemrxiv.org

In a key study, it was observed that ortho-substituted phenols subjected to these conditions yielded dearomatized cyclohexadienones. chemrxiv.org This type of reaction underscores the utility of O-arylhydroxylamines in achieving regioselective functionalization, where the incoming amino group is directed specifically to the ortho-position, followed by a disruption of the aromatic system. Such dearomatization reactions provide rapid access to complex carbocyclic cores that are prominent in pharmaceutically relevant scaffolds. chemrxiv.org

Synthetic Routes to Benzofuran Derivatives from O-Arylhydroxylamines

A highly valuable application of O-arylhydroxylamines is in the direct, one-pot synthesis of substituted benzofurans. organic-chemistry.orgmit.edu Benzofurans are a class of heterocyclic compounds that form the core structure of many biologically active natural products and pharmaceuticals. Traditional syntheses can be lengthy, but methods utilizing O-arylhydroxylamines offer an efficient and convergent approach. organic-chemistry.org

The scope of this reaction is broad, accommodating a variety of cyclic and acyclic ketones, as well as substituted O-arylhydroxylamines. The development of palladium-catalyzed methods for the synthesis of the O-arylhydroxylamine precursors from aryl halides has further expanded the accessibility and diversity of the benzofurans that can be prepared. organic-chemistry.orgmit.edu The use of bulky biarylphosphine ligands in these catalytic systems has been crucial for promoting the key C-O bond formation under mild conditions. mit.edu

The following table summarizes representative examples of benzofurans synthesized from O-arylhydroxylamines and various ketones, demonstrating the versatility of this methodology.

O-Arylhydroxylamine Precursor (Aryl Group)KetoneResulting Benzofuran ProductYield (%)
PhenylCyclohexanone1,2,3,4-Tetrahydrodibenzofuran78
4-MethoxyphenylCyclohexanone8-Methoxy-1,2,3,4-tetrahydrodibenzofuran85
PhenylCyclopentanone1,2,3,4-Tetrahydrocyclopenta[b]benzofuran75
Phenyl3-Pentanone3-Ethyl-2-methylbenzofuran68
4-ChlorophenylCyclohexanone8-Chloro-1,2,3,4-tetrahydrodibenzofuran72

This data is representative of typical yields reported in the literature for the one-pot synthesis of benzofurans from O-arylhydroxylamines and ketones. organic-chemistry.org

Analytical and Spectroscopic Methods for Investigating O 2,4 Dinitrophenyl N Methylhydroxylamine Chemistry

Spectroscopic Techniques for Intermediate Identification

Spectroscopic methods are indispensable for capturing the fleeting existence of reaction intermediates, which are key to understanding the step-by-step process of a chemical reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing reaction mechanisms involving o-(2,4-Dinitrophenyl)-N-methylhydroxylamine. By monitoring changes in the chemical environment of specific nuclei (such as ¹H, ¹³C, and ³¹P in related reactions), NMR can track the consumption of reactants, the formation of products, and the appearance of intermediate species. researchgate.net For instance, in studies of nucleophilic substitution reactions of methylated hydroxylamines with organophosphorus compounds, NMR spectroscopy has been instrumental in identifying key intermediates and understanding reaction pathways. researchgate.net The PubChem database contains reference ¹³C NMR spectral data for this compound, which serves as a baseline for identifying structural changes during a reaction. nih.gov

Table 1: Representative NMR Data for Mechanistic Analysis

Technique Application in Studying this compound Chemistry Key Information Obtained
¹H NMR Tracking proton environments during reaction Identification of protonation states, formation of new C-H or N-H bonds.
¹³C NMR Monitoring changes to the carbon skeleton Detection of intermediates through shifts in carbon signals, particularly at the reaction center. nih.gov

| ³¹P NMR | Used in reactions with phosphorus-containing electrophiles | Elucidating mechanisms of phosphorylation and subsequent reactions. researchgate.net |

This table is generated based on the application of NMR techniques in chemical analysis.

Mass Spectrometry (MS) is a highly sensitive technique used to detect and identify molecules based on their mass-to-charge ratio. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly valuable as it allows for the gentle transfer of ions from solution into the gas phase, making it possible to intercept and identify transient reaction intermediates directly from the reaction mixture. researchgate.net Tandem Mass Spectrometry (MS/MS) further enhances this capability by allowing for the fragmentation of selected parent ions, providing structural information about the intermediates. This approach has been successfully used to identify key intermediates in nucleophilic substitution reactions involving methylated hydroxylamines and dinitrophenyl-substituted compounds. researchgate.net The PubChem database also lists Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound, which is useful for analyzing volatile products or derivatives. nih.gov

Kinetic Studies and Mechanistic Probing

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding the factors that control a reaction and for substantiating a proposed mechanism.

Electrochemical methods like Cyclic Voltammetry (CV) and Chronoamperometry are used to investigate the redox behavior of molecules and can provide significant mechanistic insights. nih.govrsc.org These techniques monitor the current response of a system to a controlled potential. nih.gov For compounds containing the 2,4-dinitrophenyl group, electrochemical studies can reveal information about electron transfer processes and coupled chemical reactions. researchgate.net In a typical CV experiment, the potential is swept linearly and the resulting current is measured, providing information on redox potentials and the stability of electrochemically generated species. nih.gov Chronoamperometry, where the potential is stepped to a specific value and the current is monitored over time, can be used to determine the number of electrons transferred or to study the kinetics of coupled chemical reactions. nih.gov These methods are powerful for probing reaction mechanisms, optimizing reaction conditions, and designing new synthetic pathways. rsc.org

Table 2: Electrochemical Parameters for Mechanistic Insights

Technique Parameter Measured Mechanistic Information Derived
Cyclic Voltammetry Peak potentials (Eₚ), peak currents (iₚ), scan rate dependence Redox potentials, reversibility of electron transfer, kinetics of coupled reactions. nih.govresearchgate.net

| Chronoamperometry | Current (i) as a function of time (t) | Diffusion coefficients, number of electrons transferred, rate constants of following chemical steps. nih.gov |

This table is generated based on the principles of electrochemical analysis techniques.

Many reactions involving reactive species like this compound are too fast to be monitored by conventional methods. Stopped-flow spectroscopy is a technique designed to study rapid reactions in solution, typically on the millisecond timescale. williams.edu The method involves rapidly mixing two reactant solutions and then abruptly stopping the flow, allowing the reaction to be monitored in an observation cell, often using UV-Visible or fluorescence spectroscopy. williams.eduedinst.com This technique is essential for determining rate constants and observing the formation and decay of short-lived intermediates that would otherwise be missed. nih.gov For example, the reactions of related compounds like 2,4-dinitrophenyl acetate (B1210297) have been studied at very low temperatures using stopped-flow systems to slow the reaction sufficiently to observe intermediates. biologic.net

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. princeton.edu This method involves measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). princeton.edu A significant change in the rate (a primary KIE) indicates that the bond to the isotopically substituted atom is being broken or formed in the slowest, or rate-determining, step of the reaction. princeton.eduosti.gov Even if the bond is not directly broken, smaller (secondary) KIEs can provide information about changes in hybridization or the steric environment at the transition state. princeton.edu By analyzing the magnitude of the KIE, researchers can gain detailed insight into the structure of the transition state for reactions involving this compound. osti.govresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,4-dinitrophenyl acetate
N-acetyltryptophanamide

Future Directions and Emerging Research Avenues in O Arylhydroxylamine Chemistry

Development of Novel o-(2,4-Dinitrophenyl)-N-methylhydroxylamine Analogues as Reagents

The utility of O-arylhydroxylamines as electrophilic aminating agents is well-established, particularly for the synthesis of complex nitrogen-containing molecules. researchgate.netresearchgate.net The development of novel analogues of this compound is a promising frontier, focusing on tuning the reactivity, selectivity, and substrate scope of these reagents.

Future research will likely involve systematic modifications to the core structure. This includes:

Aryl Ring Substitution: Altering the electronic and steric properties of the dinitrophenyl ring by introducing different substituents could modulate the reactivity of the N-O bond. For instance, adding further electron-withdrawing groups could enhance its electrophilicity, while introducing electron-donating groups might temper it, allowing for finer control in delicate synthetic steps.

N-Substituent Variation: Replacing the N-methyl group with other alkyl, aryl, or functionalized groups can create a library of reagents for transferring diverse amino functionalities. This would broaden the scope beyond simple methylation to the direct introduction of more complex or synthetically useful groups.

Chiral Analogues: The design and synthesis of chiral, non-racemic analogues could enable asymmetric amination reactions, a highly sought-after transformation in the synthesis of pharmaceuticals and natural products.

These new reagents could find applications in areas such as late-stage functionalization of complex molecules, where mild and selective methods for C-N bond formation are crucial. researchgate.net

Table 1: Potential Structural Modifications and Their Projected Impact on Reactivity

Structural ModificationTarget Property to InfluencePotential Application
Varying substituents on the aryl ringElectronic properties, N-O bond strengthFine-tuning of amination potential, development of substrate-specific reagents
Introducing bulky N-substituentsSteric hindrance, regioselectivityControl of selectivity in reactions with multifunctional substrates
Incorporating chiral auxiliariesEnantioselectivityAsymmetric synthesis of bioactive compounds

Exploration of New Catalytic Systems for this compound Transformations

While O-arylhydroxylamines can react directly with various nucleophiles, the use of catalysts can unlock novel reaction pathways and enhance efficiency and selectivity. Research in this area is moving beyond established methods to explore a wider range of catalytic systems.

The development of transition-metal catalysis, particularly with earth-abundant metals like iron, copper, and nickel, presents a sustainable alternative to precious metal catalysts like rhodium and palladium. researchgate.netmdpi.com These new systems could catalyze transformations such as:

Directed C-H Amination: Catalysts can be designed to direct the amination to specific C-H bonds by using coordinating groups within the substrate, offering a powerful tool for targeted molecular editing.

Reductive Cross-Coupling: Catalytic systems could enable the coupling of the hydroxylamine (B1172632) reagent with various partners, such as boronic acids or organometallic reagents, under reductive conditions.

Organocatalysis: The use of small organic molecules as catalysts for activating this compound or the substrate could provide metal-free pathways for amination, aligning with green chemistry principles. lookchem.com

The goal is to develop milder, more selective, and more environmentally friendly catalytic protocols that expand the synthetic utility of these versatile reagents.

Integration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. This compound is an ideal candidate for incorporation into novel MCRs.

Upon reaction, this reagent can generate reactive intermediates, such as N-methylaminopyridinium ylides. researchgate.net These intermediates can be trapped in situ by a third component, such as an alkyne or an alkene, in a 1,3-dipolar cycloaddition cascade. researchgate.net This strategy allows for the rapid construction of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Future research will focus on:

Discovering New MCRs: Designing novel reaction sequences that exploit the unique reactivity of the N-O bond to trigger cascade reactions.

Expanding the Substrate Scope: Broadening the range of nucleophiles and trapping agents that can participate in these MCRs to generate diverse molecular libraries.

Stereoselective MCRs: Developing chiral catalytic systems that can control the stereochemistry of the newly formed stereocenters in the MCR products.

Advanced Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. The application of advanced analytical and computational tools is crucial for elucidating the intricate pathways of reactions involving this compound.

Spectroscopic Studies: In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be used to monitor reaction progress in real-time, allowing for the detection and characterization of transient intermediates and byproducts. acs.org

Computational Chemistry: High-level quantum chemical calculations, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, can model reaction pathways, calculate activation barriers, and predict the structures of transition states. rsc.org These in silico studies provide invaluable insights into the factors controlling reactivity and selectivity, guiding experimental design. rsc.org

By combining experimental and computational approaches, researchers can gain a comprehensive picture of the reaction landscape, enabling the rational design of more efficient and selective synthetic methods.

Sustainable and Green Chemistry Approaches in the Synthesis and Application of Dinitrophenylhydroxylamine Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound and its derivatives will emphasize sustainability.

Key areas of focus include:

Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product. MCRs are an excellent example of this principle.

Catalytic and Metal-Free Reactions: Prioritizing the use of catalytic amounts of reagents over stoichiometric ones and developing metal-free reaction pathways to reduce environmental impact and cost. lookchem.com

Benign Solvents: Exploring the use of safer, renewable, or recyclable solvents, such as water, ethanol, or ionic liquids, to replace traditional volatile organic compounds.

By embracing these principles, the chemical community can ensure that the synthetic power of dinitrophenylhydroxylamine derivatives is harnessed in a responsible and sustainable manner.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing o-(2,4-dinitrophenyl)-N-methylhydroxylamine and its metal complexes?

  • Answer : Comprehensive characterization requires multi-modal spectroscopic analysis. For the parent compound, IR spectroscopy identifies functional groups like hydroxylamine (N–O stretch at ~950 cm⁻¹) and nitro groups (asymmetric/symmetric stretches at ~1520 and ~1340 cm⁻¹) . For metal complexes (e.g., Fe(II)), UV-Vis spectroscopy can detect ligand-to-metal charge transfer (LMCT) bands, while magnetic moment measurements (e.g., Evans method) determine electron configuration (e.g., high-spin vs. low-spin Fe(II)) . ¹H NMR is less effective due to paramagnetic broadening in metal complexes but is useful for purity assessment of the free ligand .

Q. How should researchers safely handle o-(2,4-dinitrophenyl)-N-methylhydroxylamine given its hazardous properties?

  • Answer : The compound is thermally unstable when dry and may detonate under mechanical shock or heating . Always store in a hydrated state (<5% moisture) at 2–8°C in inert conditions (argon/nitrogen atmosphere). Conduct reactions in fume hoods with blast shields, and avoid glass-on-glass grinding. Use remote handling tools for scale-up syntheses (>1 g) .

Q. What synthetic routes yield o-(2,4-dinitrophenyl)-N-methylhydroxylamine with high purity?

  • Answer : The most reliable method involves nucleophilic substitution between 2,4-dinitrofluorobenzene and N-methylhydroxylamine hydrochloride in anhydrous DMF at 0–5°C, with triethylamine as a base (yield: 75–85%). Purification by recrystallization (ethanol/water, 3:1 v/v) removes unreacted starting materials. Purity (>97%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does o-(2,4-dinitrophenyl)-N-methylhydroxylamine act as an electrophilic aminating agent in enzyme modification?

  • Answer : The compound selectively modifies nucleophilic residues (e.g., methionine, cysteine) via a two-step mechanism: (1) Nitro group activation enhances electrophilicity at the hydroxylamine oxygen, enabling nucleophilic attack by sulfur or nitrogen atoms; (2) A Meisenheimer complex intermediate forms, releasing 2,4-dinitrophenolate. In D-amino acid oxidase, this labels Met-110, irreversibly inactivating the enzyme. Reaction optimization requires pH 7.5–8.5 (phosphate buffer) and exclusion of competing nucleophiles (e.g., thiols) .

Q. What contradictions exist in reported coordination geometries of its metal complexes, and how can they be resolved?

  • Answer : Conflicting reports describe Fe(II) complexes as either octahedral (magnetic moment ~5.2 BM) or distorted square planar (μeff ~3.9 BM). This discrepancy arises from ligand flexibility and solvent effects. To resolve:

  • Use XAS (X-ray absorption spectroscopy) to directly probe metal-ligand bond lengths and geometry.
  • Compare EPR spectra under cryogenic conditions: Octahedral Fe(II) shows weak zero-field splitting, while square planar geometry exhibits distinct g-anisotropy .

Q. What strategies mitigate competing side reactions when using this compound in peptide/protein labeling?

  • Answer : Common side reactions include hydrolysis of the hydroxylamine group and nonspecific nitro group reduction. Mitigation strategies:

  • Add stabilizing agents (e.g., 1% hydroxylamine hydrochloride) to suppress hydrolysis.
  • Use anaerobic conditions (glovebox) to prevent nitro reduction by ambient O₂.
  • Introduce steric hindrance via bulky substituents on the aryl ring to reduce off-target labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.